molecular formula C21H19N3O4 B557672 Nalpha-Fmoc-D-histidine CAS No. 157355-79-8

Nalpha-Fmoc-D-histidine

Cat. No. B557672
M. Wt: 377.4 g/mol
InChI Key: SIRPVCUJLVXZPW-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nalpha-Fmoc-D-histidine is a biochemical used for proteomics research . It has a molecular formula of C21H19N3O4 and a molecular weight of 377.4 .


Synthesis Analysis

The synthesis of histidine-containing peptides can be achieved through aqueous microwave-assisted solid-phase peptide synthesis using the Fmoc strategy . This method uses water-dispersible 9-fluorenylmethoxycarbonyl-amino acid nanoparticles and is an organic solvent-free, environmentally friendly method for chemical peptide synthesis .


Molecular Structure Analysis

The molecular structure of Nalpha-Fmoc-D-histidine is represented by the formula C21H19N3O4 .


Chemical Reactions Analysis

Histidine can modulate the assembly behavior of Fmoc diphenylalanine peptide (Fmoc–F–F) and induce enzyme-like catalysis . The presence of histidine rearranges the structure of Fmoc–F–F to assemble nano filaments, resulting in the formation of an active site to mimic peroxidase-like activity that catalyzes ROS generation .


Physical And Chemical Properties Analysis

Nalpha-Fmoc-D-histidine appears as an off-white solid . It has a molecular weight of 377.4 . It should be stored at temperatures between -5 °C and 5 °C .

Scientific Research Applications

“Nalpha-Fmoc-D-histidine” is a derivative of the amino acid histidine . It’s often used in peptide synthesis . The “Fmoc” part stands for fluorenylmethyloxycarbonyl, which is a protective group used in organic chemistry . This protective group is used to prevent certain reactions from happening until desired .

  • Peptide Synthesis : Fmoc-protected amino acids are used in the synthesis of peptides . The Fmoc group protects the amino group of the amino acid during the synthesis process, and can be removed afterwards .
  • Protein Engineering : Fmoc-protected amino acids can be used in protein engineering to create proteins with specific properties .
  • Drug Development : Fmoc-protected amino acids are used in the development of new drugs . They can be used to create specific peptide sequences that have therapeutic effects .

Safety And Hazards

Nalpha-Fmoc-D-histidine should be handled with personal protective equipment/face protection. It’s advised to ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Nalpha-Fmoc-D-histidine is a valuable resource for research in the post-genomic world . Its many beneficial attributes allow for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . It’s also used in proteomics research , indicating its potential in the field of protein study and manipulation.

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRPVCUJLVXZPW-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427162
Record name Nalpha-Fmoc-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-Fmoc-D-histidine

CAS RN

157355-79-8
Record name Nalpha-Fmoc-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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